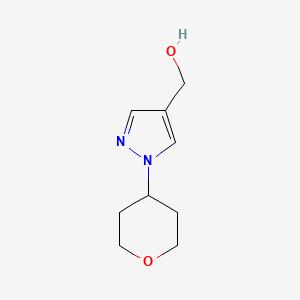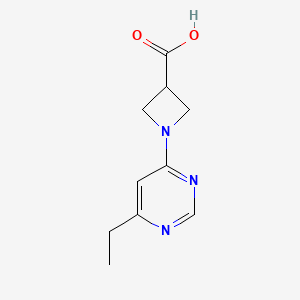
5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
The compound “5-(Benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a benzyloxy group attached, which is an ether and a member of benzenes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the benzyloxy group, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzyloxy group, and a carboxylic acid group. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzyloxy group might undergo reactions typical of ethers, such as cleavage. The carboxylic acid group could participate in typical acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Characterization
Several studies have reported on the synthesis and characterization of dihydropyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the microwave-assisted solution phase synthesis of dihydropyrimidine C5 amides and esters shows multifunctionalized derivatives, demonstrating the integration of various high-throughput technologies in their synthesis (Desai, Dallinger, & Kappe, 2006). Similarly, the preparation and resolution of stable dihydropyrimidine carboxylic acids through Biginelli compound reactions further elucidate the synthetic routes and potential for creating enantiomerically pure compounds (Kappe, Uray, Roschger, Lindner, Kratky, & Keller, 1992).
Biological Activities
Research into the biological activities of dihydropyrimidine derivatives has shown promising results in various areas, including antimicrobial and antioxidant activities. Studies on newly synthesized quinazoline-4(3H)-ones derivatives, for example, have shown potent inhibitory action against bacterial strains and significant antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011). Moreover, the synthesis and study of the antimicrobial activity of certain pyrimidine derivatives have demonstrated moderate inhibition against various strains of microorganisms, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anti-Inflammatory and Antitumor Activities
The exploration of anti-inflammatory and antitumor activities of dihydropyrimidine derivatives has also been a focus of scientific research. The synthesis and antitumor activity of specific pyrimidine derivatives, such as BW301U, highlight the compound's potency as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Additionally, novel thiazolo[3,2‐a]pyrimidines have been synthesized and shown to exhibit potent anti-inflammatory activity, further underscoring the therapeutic potential of these compounds (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-8-14-10(13(17)18)11(12(15)16)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSIUGJQBJJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)
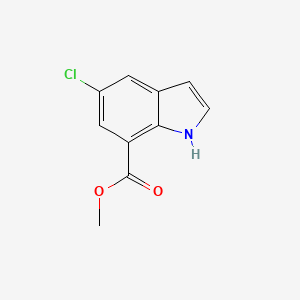
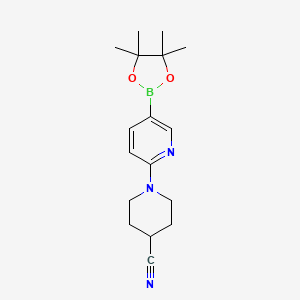


![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)



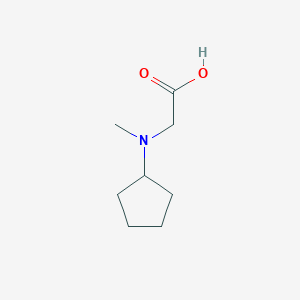
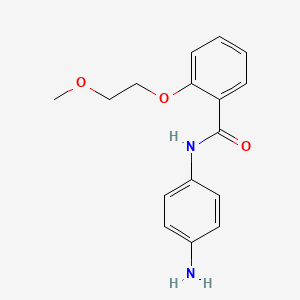
![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)
